Receptor Binding Affinity: DMP-695 Presents Comparable CRF1 Affinity but a Chemically Distinct Triazolopyridine Scaffold Versus CP-154,526 and Antalarmin
DMP-695 binds to human CRF1 receptors with a Ki of 3.3 nM and to rat CRF1 receptors with a Ki of 4.6 nM, as determined by radioligand displacement assays [1]. In the same study, the prototypical CRF1 antagonist CP-154,526 was reported to have comparable high affinity for human CRF1 (Ki = 2.7 nM), while antalarmin exhibits a Ki of 1.4 nM [2]. DMP-695 demonstrates low affinity for the CRF2α receptor subtype, consistent with the selectivity profile of other non-peptidergic CRF1 antagonists, but distinguishes itself by its triazolopyridine core, which is structurally unrelated to the pyrollopyrimidine (CP-154,526), pyrrolopyrimidine (antalarmin), or pyrazolotriazine (DMP-696) scaffolds of its comparators [1][2].
| Evidence Dimension | Binding affinity (Ki) at human CRF1 receptor |
|---|---|
| Target Compound Data | hCRF1 Ki = 3.3 nM; rCRF1 Ki = 4.6 nM |
| Comparator Or Baseline | CP-154,526: hCRF1 Ki = 2.7 nM; Antalarmin: hCRF1 Ki = 1.4 nM |
| Quantified Difference | DMP-695 affinity is 1.2-fold lower than CP-154,526 and 2.4-fold lower than antalarmin at human CRF1; all three compounds exhibit low nanomolar affinity |
| Conditions | Radioligand displacement using [125I]Tyr0-oCRF or [125I]sauvagine at cloned human CRF1 and native rat CRF1 receptors expressed in cell lines |
Why This Matters
A chemically distinct scaffold with equivalent target engagement enables researchers to control for off-target scaffold effects when interpreting CRF1-mediated behavioral outcomes, making DMP-695 a critical cross-validation tool alongside pyrollopyrimidine-based antagonists.
- [1] Millan MJ, Brocco M, Gobert A, et al. Anxiolytic properties of the selective, non-peptidergic CRF1 antagonists, CP154,526 and DMP695: a comparison to other classes of anxiolytic agent. Neuropsychopharmacology. 2001;25(4):585-600. doi:10.1016/S0893-133X(01)00244-5 View Source
- [2] Zorrilla EP, Koob GF. Table I: CRF1 receptor antagonist affinity (Ki, nM). Antalarmin: 1.4; CP-154,526: 2.7. In: The therapeutic potential of CRF1 antagonists for anxiety. PMC3273042. 2012. View Source
